

A Comparative Toxicological Profile of Quizalofop-ethyl and Its Metabolites

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity of the herbicide Quizalofopethyl and its principal metabolites, Quizalofop-pethyl and Quizalofop acid. The information is compiled from various toxicological studies to assist in risk assessment and further research. While direct comparative studies are limited, this guide synthesizes available data to offer a comparative overview.

Executive Summary

Quizalofop-ethyl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate class. In biological systems, it is rapidly metabolized to its active form, Quizalofop acid. The herbicidal activity stems from the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), a critical component in fatty acid synthesis in susceptible grass species. This guide presents a comparative analysis of the acute, sub-chronic, and chronic toxicity of Quizalofop-ethyl and its key metabolites. The primary target organ for toxicity in mammals is the liver.

Data Presentation: Quantitative Toxicity Comparison

The following tables summarize the available quantitative toxicity data for Quizalofop-ethyl and its metabolites. It is important to note that the data presented is compiled from various studies and may not be from direct head-to-head comparative experiments.



Table 1: Acute Toxicity Data

Compound	Test Species	Route	LD50/LC50	Toxicity Category
Quizalofop-ethyl (racemic)	Rat	Oral	1480-1670 mg/kg bw[1][2]	III (Slightly Toxic)
Rabbit	Dermal	>5000 mg/kg bw[1]	IV (Practically Non-toxic)	
Rat	Inhalation	4.8-5.8 mg/L (4h) [1]	III (Slightly Toxic)	
Quizalofop-p- ethyl (R- enantiomer)	Rat (male)	Oral	1210-1670 mg/kg bw[2]	III (Slightly Toxic)
Rat (female)	Oral	1182-1480 mg/kg bw[2]	III (Slightly Toxic)	
Mouse (male)	Oral	1753-2350 mg/kg bw[2]	III (Slightly Toxic)	_
Mouse (female)	Oral	1805-2360 mg/kg bw[2]	III (Slightly Toxic)	_
Rabbit	Dermal	>2000 mg/kg bw[2]	IV (Practically Non-toxic)	
Rat	Inhalation	>5.8 mg/L (4h)[2]	IV (Practically Non-toxic)	_
Quizalofop-ethyl (-)-enantiomer	Rat	Oral	Moderately toxic[3]	-
Quizalofop acid	-	-	Data in mammalian models not readily available	-

Table 2: Sub-chronic and Chronic Toxicity Data



Compound	Test Species	Study Duration	NOAEL (No- Observed- Adverse- Effect- Level)	LOAEL (Lowest- Observed- Adverse- Effect- Level)	Target Organ(s)
Quizalofop- ethyl	Rat	90-day	2 mg/kg/day[1]	-	Liver
Mouse	90-day	<15 mg/kg/day[4]	-	Liver	
Dog	6-month	2.5 mg/kg/day[1]	-	Liver	
Rat	2-year	0.9 mg/kg/day[1]	3.7 mg/kg/day[5]	Liver, Mild anemia	-
Dog	1-year	10 mg/kg/day[2]	-	-	
Quizalofop-p- ethyl	Rat	90-day	6.4 mg/kg/day (liver lesions) [2]	-	Liver
Rat	120-day	-	59.2 mg/kg/day (hematologic al and biochemical changes)[6]	Blood, Liver, Lungs, Ovary	
Rat	2-year	5 mg/kg/day[2]	-	-	
Quizalofop acid	-	-	Data in mammalian models not	-	-



readily available

Experimental Protocols

The toxicity studies cited in this guide generally follow standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key experiments.

Acute Oral Toxicity (Following OECD Guideline 423: Acute Toxic Class Method)

- Principle: A stepwise procedure using a minimum number of animals to obtain sufficient information on acute toxicity for classification.
- Test Animals: Typically, young adult rats of a single sex (usually females) are used.
- Housing and Feeding: Animals are housed in standard laboratory conditions with free access to food and water, except for a brief fasting period before dosing.
- Dose Administration: The test substance is administered orally in a single dose via gavage.
- Dosage: A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). The outcome of the initial dose group determines the subsequent dose level for the next group of animals.
- Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
- Endpoint: The study allows for the determination of the LD50 (median lethal dose) and classification of the substance according to its acute oral toxicity.

Sub-chronic Oral Toxicity (Following OECD Guideline 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents)



- Principle: To characterize the potential adverse effects of a substance following repeated daily oral administration over a 90-day period.
- Test Animals: Typically, young adult rats of both sexes are used.
- Dose Administration: The test substance is administered daily, seven days a week, for 90 days, usually mixed in the diet, dissolved in drinking water, or by gavage.
- Dosage: At least three dose levels and a control group are used. Dose levels are selected based on the results of acute toxicity studies.
- Observations: Daily clinical observations, weekly body weight and food/water consumption measurements are recorded.
- Clinical Pathology: Hematology, clinical biochemistry, and urinalysis are performed at the end
 of the study.
- Pathology: At termination, all animals undergo a full necropsy, and organs are weighed.
 Histopathological examination of selected organs and tissues is conducted.
- Endpoint: The study aims to determine the No-Observed-Adverse-Effect-Level (NOAEL).

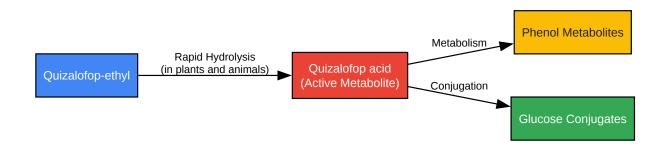
Chronic Toxicity (Following OECD Guideline 452: Chronic Toxicity Studies)

- Principle: To determine the effects of a substance in a mammalian species following prolonged and repeated exposure over a major portion of the animal's lifespan.
- Test Animals: Typically, rats of both sexes are used.
- Dose Administration: The test substance is administered daily for 12 to 24 months, usually in the diet.
- Dosage: At least three dose levels and a control group are used.
- Observations: Similar to sub-chronic studies, with detailed clinical observations, body weight, and food consumption monitoring.



- Clinical Pathology and Pathology: Performed at interim sacrifices and at the termination of the study.
- Endpoint: The study is designed to identify target organs of toxicity and establish a NOAEL for chronic exposure.

Mandatory Visualizations Metabolic Pathway of Quizalofop-ethyl

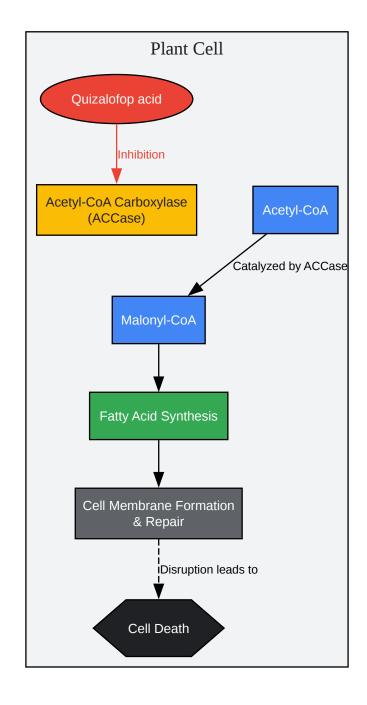


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Caption: Metabolic conversion of Quizalofop-ethyl.

Mechanism of Action: ACCase Inhibition



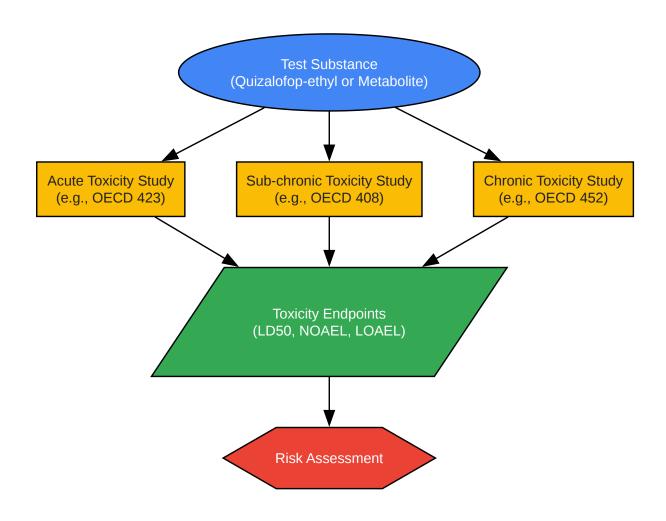


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Caption: Signaling pathway of Quizalofop acid's herbicidal action.

Experimental Workflow for Toxicity Testing





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Caption: General workflow for toxicological evaluation.

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